molecular formula C13H10F3NO2S B063839 Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate CAS No. 172848-59-8

Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate

Cat. No. B063839
M. Wt: 301.29 g/mol
InChI Key: IVVCYBXRJDUDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has unique chemical properties that make it a promising candidate for the development of new drugs, pesticides, and other functional materials.

Mechanism Of Action

The mechanism of action of Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate is not fully understood. However, it is believed to act through various pathways depending on the target organism or cell type. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by inhibiting the activity of certain enzymes involved in cell survival. In bacteria and fungi, it has been found to disrupt the cell membrane and inhibit the synthesis of essential proteins, leading to cell death.

Biochemical And Physiological Effects

Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate has been found to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, it has been shown to reduce inflammation, inhibit tumor growth, and suppress bacterial and fungal infections. However, it has also been found to cause liver toxicity and other adverse effects at high doses.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate in lab experiments include its high potency, low toxicity, and unique chemical properties. It can be easily synthesized in large quantities and has a long shelf life. However, its limitations include its high cost, limited solubility in water, and potential side effects at high doses.

Future Directions

There are several future directions for the research and development of Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate, including:
1. Optimization of

Scientific Research Applications

Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate has shown promising results in scientific research, particularly in the following areas:
1. Medicinal Chemistry: This compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has been studied as a potential candidate for the development of new drugs for the treatment of various diseases.
2. Agricultural Chemistry: Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate has been used as a pesticide to control pests and diseases in crops. It has been found to be effective against a wide range of pests and has a low toxicity profile.
3. Materials Science: This compound has been used as a building block for the synthesis of functional materials such as polymers, liquid crystals, and sensors. It has been found to have unique optical, electronic, and mechanical properties that make it a promising candidate for various applications.

properties

CAS RN

172848-59-8

Product Name

Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)11-17-10(7-20-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3

InChI Key

IVVCYBXRJDUDFY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone (14 g, 41 mmol) was added ethyl amino(thioxo)acetate (5.0 g, 38 mmol), and the mixture was stirred at 80° C. for 3 hr. The solvent was evaporated under reduced pressure, and the obtained crude product was purified by recrystallization (ethyl acetate) to give the title compound (5.6 g, 49%) as colorless crystals.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
49%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.